molecular formula C12H17N3O3S B2685107 N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide CAS No. 2034541-12-1

N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide

Cat. No.: B2685107
CAS No.: 2034541-12-1
M. Wt: 283.35
InChI Key: FBGZAYDTROTJDR-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is an organic compound that features a furan ring, a thiomorpholine ring, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide typically involves the reaction of furan-2-carbaldehyde with thiomorpholine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Catalyst: Triethylamine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives

    Reduction: Corresponding amines

    Substitution: Alkylated or acylated thiomorpholine derivatives

Scientific Research Applications

N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the thiomorpholine ring can form hydrogen bonds with biological macromolecules. The oxalamide group can chelate metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N1,N2-Difurfuryl oxalamide: Contains two furan rings and an oxalamide group.

    N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide: Features a furan ring, a hydroxypropyl group, and a methoxyphenyl group.

Uniqueness

N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c13-11(16)12(17)14-8-9(10-2-1-5-18-10)15-3-6-19-7-4-15/h1-2,5,9H,3-4,6-8H2,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGZAYDTROTJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C(=O)N)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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